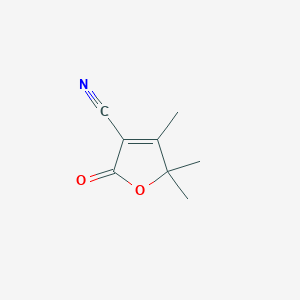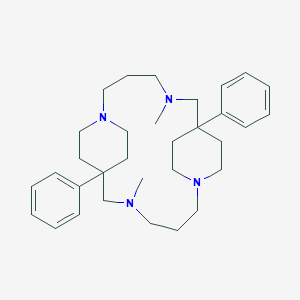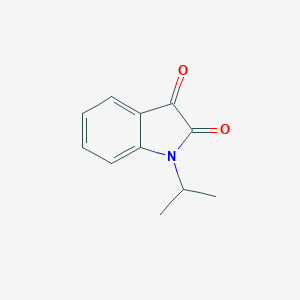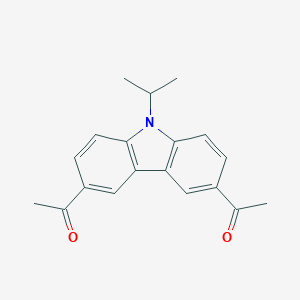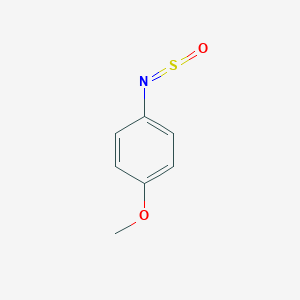
1-methoxy-4-(sulfinylamino)benzene
Vue d'ensemble
Description
It is a white to yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 209.28 g/mol. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-methoxy-4-(sulfinylamino)benzene can be synthesized through several methods. One common approach involves the reaction of aldehydes with primary sulfonamides under solvent- and catalyst-free conditions. This method affords N-sulfamoyl imines in short reaction times and high yields . Another method includes the rearrangement of oximes o-sulfinates, Lewis acid- or solid acid-catalyzed reactions of sulfonamides with aldehydes or acetals, and halogen-mediated conversion of N-(trimethylsilyl) imines in the presence of the corresponding sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound often involves the use of tellurium metal and chloramine T, halogen-mediated conversion, and solvent-free synthesis under microwave irradiation . These methods are designed to be efficient, cost-effective, and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 1-methoxy-4-(sulfinylamino)benzene undergoes various chemical reactions, including nucleophilic additions, Aza Diels–Alder reactions, reductions, and ene reactions . These reactions are facilitated by the presence of the sulfonyl moiety, which acts as a powerful activating group for the C=N bond.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include aldehydes, primary sulfonamides, Lewis acids, solid acids, and halogens . Reaction conditions often involve solvent-free environments, microwave irradiation, and the use of mild and inexpensive reagents .
Major Products Formed: Major products formed from reactions involving this compound include N-sulfamoyl imines, oxaziridines, β-amino acid derivatives, and optically active 2-imidazolines .
Applications De Recherche Scientifique
1-methoxy-4-(sulfinylamino)benzene has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of biologically active compounds . In biology and medicine, it has potential therapeutic applications due to its ability to form stable imines and other derivatives . In the industrial sector, it is used in the production of dyes, pharmaceuticals, and other chemical products.
Mécanisme D'action
The mechanism of action of 1-methoxy-4-(sulfinylamino)benzene involves its ability to act as an electrophilic reagent, facilitating nucleophilic additions and other reactions . The sulfonyl moiety in the compound activates the C=N bond, making it more reactive towards nucleophiles . This activation is crucial for the compound’s effectiveness in various chemical transformations.
Comparaison Avec Des Composés Similaires
1-methoxy-4-(sulfinylamino)benzene can be compared to other similar compounds such as N-sulfonyl imines, sulfinamides, and sulfonamides . These compounds share similar structural features and reactivity patterns. this compound is unique due to its specific sulfonyl moiety, which provides enhanced reactivity and stability in chemical reactions .
List of Similar Compounds:This compound stands out due to its versatility and efficiency in various synthetic applications, making it a valuable compound in both research and industrial settings.
Propriétés
IUPAC Name |
1-methoxy-4-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-10-7-4-2-6(3-5-7)8-11-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPOUXUCWPUERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=S=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927309 | |
| Record name | 1-Methoxy-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13165-69-0 | |
| Record name | N-Sulfinyl-p-anisidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methoxy-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


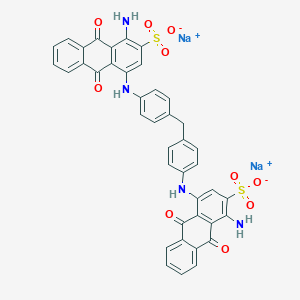

![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B77260.png)






